Moxidectin - 113507-06-5

Moxidectin

Catalog Number: EVT-275183
CAS Number: 113507-06-5
Molecular Formula: C37H53NO8
Molecular Weight: 639.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moxidectin is a semi-synthetic macrocyclic lactone anthelmintic, derived from the naturally occurring compound nemadectin. [, ] It is classified as a milbemycin, a group of endectocides known for their potent activity against a broad spectrum of internal and external parasites. [] In scientific research, moxidectin serves as a valuable tool for studying parasite biology, developing novel drug delivery systems, and investigating potential applications in other therapeutic areas.

Future Directions
  • Overcoming Anthelmintic Resistance: Resistance to moxidectin and other macrocyclic lactones is an emerging concern in veterinary and human parasitology. [, , , ] Further research is needed to understand the mechanisms of resistance and develop strategies to mitigate its impact. This includes exploring novel drug targets, developing new anthelmintics with different modes of action, and implementing sustainable parasite control practices.

  • Expanding Therapeutic Applications: The potential for moxidectin to treat conditions beyond parasitic infections, such as cancer and addiction, warrants further investigation. [, , , ] In-depth studies are needed to elucidate the mechanisms of action in these contexts and evaluate the safety and efficacy of moxidectin for these applications.

  • Optimizing Drug Delivery: Continued research is crucial to optimize drug delivery systems for moxidectin to enhance its efficacy, safety, and patient compliance. [, , ] This includes developing formulations that provide targeted delivery to specific tissues, controlled release over extended periods, and improved palatability for oral administration in animals.

  • Environmental Impact Assessment: While moxidectin is generally considered safe for use in animals and humans, further research is needed to comprehensively assess its potential environmental impacts. [, ] This includes investigating its fate and persistence in the environment, its effects on non-target organisms, and developing strategies to minimize any potential risks.

Source

Moxidectin is synthesized from LL-F28249-α, which is produced by the fermentation of specific strains of the bacterium Streptomyces. The compound was first introduced for veterinary use and has been studied for its pharmacokinetics and efficacy in treating conditions like river blindness (onchocerciasis) in humans.

Classification
  • Type: Macrocyclic lactone
  • Classification: Antiparasitic agent
  • Applications: Veterinary medicine, potential human use for parasitic infections
Synthesis Analysis

Methods

The synthesis of moxidectin involves several chemical processes starting from LL-F28249-α. The most common method includes a four-step process that features oxidation, protection of functional groups, and subsequent reactions to form the final compound.

  1. Oxidation: The 23-hydroxy group of LL-F28249-α is oxidized to form 23-keto-LL-F28249-α. This step can utilize various oxidizing agents.
  2. Formation of Moxidectin: The keto compound reacts with methyloxyamine in an aqueous solution, leading to the formation of moxidectin.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and methods has been emphasized in recent developments to enhance safety and reduce ecological impact .

Molecular Structure Analysis

Moxidectin's molecular structure can be described as follows:

  • Chemical Formula: C27_{27}H37_{37}N3_{3}O6_{6}
  • Molecular Weight: 485.6 g/mol

Structure Data

The structure features a complex arrangement typical of macrocyclic lactones, including multiple stereocenters that contribute to its biological activity. The presence of a methoxy group at the 23-position is critical for its antiparasitic efficacy.

Chemical Reactions Analysis

Moxidectin undergoes various chemical reactions, particularly in its synthesis and degradation pathways:

  1. Oxidation Reactions: Essential for converting LL-F28249-α into moxidectin.
  2. Hydrolysis: In biological systems, moxidectin can be hydrolyzed, affecting its pharmacokinetics.
  3. Metabolic Reactions: In vivo studies show that moxidectin is metabolized primarily in the liver, with various metabolites formed through hydroxylation and conjugation processes .
Mechanism of Action

Moxidectin acts primarily by binding to glutamate-gated chloride channels in parasites, leading to paralysis and death of the organism. This mechanism is similar to that of ivermectin but is noted for having a longer duration of action due to its pharmacokinetic properties.

Process

  1. Binding: Moxidectin binds selectively to specific receptors on the parasite's nerve and muscle cells.
  2. Chloride Channel Activation: This binding leads to hyperpolarization of the cell membrane, resulting in paralysis.
  3. Efficacy: The prolonged half-life enhances its effectiveness against chronic infections .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like methanol and acetonitrile; poorly soluble in water.

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Thermal Stability: Decomposes at elevated temperatures; stability studies suggest careful handling during storage.

Relevant data indicate that moxidectin retains efficacy over a wide range of temperatures but should be stored away from moisture .

Applications

Moxidectin is primarily used in veterinary medicine for treating parasitic infections in livestock and companion animals. Its applications include:

  • Veterinary Use: Effective against nematodes and ectoparasites in cattle, sheep, and dogs.
  • Human Medicine: Investigated for potential use against onchocerciasis (river blindness) due to its long-lasting effects compared to traditional treatments like ivermectin.

Recent studies have also explored its pharmacokinetics in different species, indicating promising results for broader applications in both veterinary and human health contexts .

Introduction to Moxidectin in Anthelmintic Research

Historical Context and Discovery of Moxidectin as a Macrocyclic Lactone

Moxidectin (MOX) is a semisynthetic macrocyclic lactone (ML) derived from nemadectin, a natural compound produced by the fermentation of the soil bacterium Streptomyces cyanogriseus subsp. noncyanogenus. Its discovery traces back to 1983 when nemadectin (originally designated F-29249α) was isolated and identified as a potent anthelmintic [1] [3] [8]. American Cyanamid Company developed moxidectin through chemical modification of nemadectin by adding a methoxime moiety at the C-23 position, significantly enhancing its antiparasitic properties [1] [3]. This modification resulted in a compound with a 16-membered macrocyclic lactone ring core structure, characteristic of the milbemycin subclass of MLs. The first commercial veterinary product containing moxidectin was introduced in Argentina in 1990, marking its entry into antiparasitic therapeutics [8]. Its development represented a strategic advancement in the search for compounds effective against parasites showing resistance to earlier MLs like ivermectin [1] [4].

Role of Streptomyces-Derived Compounds in Antiparasitic Drug Development

Actinobacteria of the genus Streptomyces have been instrumental in antiparasitic drug discovery due to their capacity to produce complex secondary metabolites with bioactive properties. The milbemycins, precursors to moxidectin, were first isolated in 1967 from Streptomyces hygroscopicus [1] [6]. Similarly, the avermectins (e.g., ivermectin) originated from Streptomyces avermitilis, discovered in 1975 [1] [6]. These compounds share a biosynthetic pathway involving type I polyketide synthases (PKS), which assemble the macrocyclic lactone backbone through sequential addition of acetate and propionate units [6].

Streptomyces-derived MLs exhibit broad-spectrum activity against nematodes and arthropods, primarily targeting glutamate-gated chloride channels (GluCls) critical to invertebrate neuromuscular function [1] [3] [4]. Their unparalleled efficacy and safety profiles revolutionized parasite control in both veterinary and human medicine. Moxidectin exemplifies how fermentation products serve as chemical scaffolds for optimization, balancing potency, pharmacokinetics, and safety [1] [3].

Table 1: Key Streptomyces-Derived Macrocyclic Lactones in Antiparasitic Therapy

CompoundProducing StrainDerivative ClassNotable Features
AbamectinStreptomyces avermitilisAvermectinPrecursor to ivermectin; natural mixture
IvermectinSemisynthetic (from abamectin)Avermectin22,23-dihydro derivative; first human ML anthelmintic
NemadectinStreptomyces cyanogriseusMilbemycinNatural precursor to moxidectin
MoxidectinSemisynthetic (from nemadectin)MilbemycinC-23 methoxime; enhanced lipophilicity & half-life
DoramectinMutational biosynthesisAvermectinCyclohexyl group at C-25; broader spectrum

Positioning Moxidectin Within the Avermectin/Milbemycin Pharmacological Class

Moxidectin belongs to the milbemycin subclass of MLs, distinct from the avermectins (e.g., ivermectin, abamectin, doramectin) despite sharing a common 16-membered macrocyclic lactone pharmacophore. The critical structural divergence lies at position C-13: avermectins feature a disaccharide group (oleandrose), whereas milbemycins like moxidectin have a hydrogen or methoxime [1] [4] [8]. Moxidectin further differs at C-23 (methoxime) and C-25 (tert-butyl group) [4] [7]. These modifications confer distinct physicochemical and pharmacological properties:

  • Lipophilicity and Distribution: Moxidectin exhibits higher lipophilicity (log P) than ivermectin, facilitating greater distribution into adipose tissue. This contributes to its significantly extended half-life and prolonged anthelmintic activity [1] [4] [7].
  • Resistance Profile: While moxidectin and avermectins both target GluCls, differences in binding affinity and interactions with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) affect resistance development. Moxidectin is a weaker P-gp substrate than ivermectin, making it less susceptible to efflux-mediated resistance in parasites [4] [7] [10].
  • Spectrum and Potency: Moxidectin demonstrates superior efficacy against certain ML-resistant nematode strains (e.g., Haemonchus contortus), particularly in larval stages, likely due to its sustained tissue concentrations [1] [4]. It also exhibits potent activity against filarial nematodes like Onchocerca volvulus, reducing microfilarial loads more effectively and persistently than ivermectin in clinical studies [3] [9].

Table 2: Structural and Functional Comparison of Moxidectin and Representative Avermectins

PropertyMoxidectinIvermectinDoramectin
ClassMilbemycinAvermectinAvermectin
C-13 SubstituentHα-L-Oleandrosyl-α-L-oleandroseα-L-Oleandrosyl-α-L-oleandrose
C-23 GroupMethoxime (=NOCH₃)Dihydroxyl (-OH)Dihydroxyl (-OH)
C-25 Grouptert-ButylIsopropyl / sec-butylCyclohexyl
LipophilicityHighModerateHigh
Plasma Half-lifeExtended (e.g., 20–43 days in humans)Shorter (e.g., 12–18 hours)Intermediate
P-gp InteractionWeak substrateStrong substrateStrong substrate
Key Resistance FactorsGluCl mutations, P-gp overexpressionGluCl mutations, P-gp overexpressionSimilar to ivermectin

Pharmacologically, moxidectin’s unique attributes—prolonged exposure, activity against resistant parasites, and distinct transporter interactions—position it as a complementary agent within the ML class. Its approval for human onchocerciasis (2018) underscores its clinical value in addressing limitations of earlier MLs [3] [9]. Research continues to explore its potential against other neglected tropical diseases, leveraging its optimized pharmacokinetic profile [9] [10].

Properties

CAS Number

113507-06-5

Product Name

Moxidectin

IUPAC Name

(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C37H53NO8

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9-,23-12-,25-14+,27-11?,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1

InChI Key

YZBLFMPOMVTDJY-AMFIFCOJSA-N

SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Solubility

Insoluble

Synonyms

5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Isomeric SMILES

C[C@@H]/1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(C(=C/C=C1)CO5)O)O)C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.